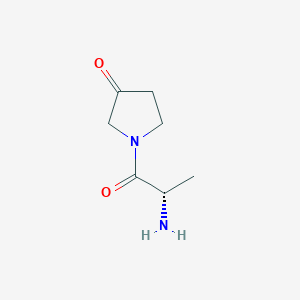

1-((S)-2-Amino-propionyl)-pyrrolidin-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2S)-2-aminopropanoyl]pyrrolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5(8)7(11)9-3-2-6(10)4-9/h5H,2-4,8H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPVEKGFQWHFFE-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(=O)C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC(=O)C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Stereochemical Considerations of the Pyrrolidin 3 One Scaffold

The pyrrolidin-3-one backbone is a key structural motif found in a multitude of biologically active compounds. nih.gov Its prevalence in drug discovery can be attributed to several advantageous properties inherent to its five-membered heterocyclic ring system. nih.govresearchgate.net

The pyrrolidine (B122466) ring, being a saturated heterocycle, offers a three-dimensional geometry that is highly sought after in modern drug design. nih.govresearchgate.net Unlike flat, aromatic systems, the non-planar nature of the pyrrolidine scaffold allows for a more comprehensive exploration of the pharmacophore space, potentially leading to enhanced binding affinity and selectivity for biological targets. nih.govresearchgate.netnih.gov This three-dimensionality is a consequence of the sp³-hybridized carbon atoms within the ring, which can adopt various puckered conformations, often described as "pseudorotation". nih.govresearchgate.net

The presence of a ketone group at the 3-position of the pyrrolidine ring introduces a plane of symmetry and a site for potential hydrogen bonding, which can be crucial for molecular recognition at a receptor binding site. Furthermore, the nitrogen atom within the ring acts as a hydrogen bond acceptor and can be substituted to modulate the compound's physicochemical properties, such as solubility and basicity. pharmablock.com

A critical aspect of the pyrrolidin-3-one scaffold is its capacity for stereoisomerism. The carbon atoms in the ring can be chiral centers, leading to the existence of multiple stereoisomers. nih.govresearchgate.net The spatial arrangement of substituents on the pyrrolidine ring can significantly influence the biological activity of a molecule, as different stereoisomers may exhibit distinct binding modes to their protein targets. nih.govresearchgate.net The stereoselective synthesis of pyrrolidine derivatives is, therefore, a significant area of research, with methods like catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides being employed to control the stereochemical outcome. rsc.org

The introduction of fluorine atoms to the pyrrolidine ring has been shown to induce significant conformational changes, affecting the structure and biological roles of the resulting molecules. beilstein-journals.org This highlights the sensitivity of the scaffold's conformation to substitution and the potential to fine-tune its properties through chemical modification.

Significance of the S 2 Amino Propionyl Moiety in Compound Design

Chiral Synthesis of the Pyrrolidinone Ring System

Asymmetric Approaches to Pyrrolidin-3-one Derivatives

The asymmetric synthesis of pyrrolidin-3-one derivatives often relies on catalytic methods that introduce chirality in a controlled manner. One of the most powerful techniques is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.org This method allows for the highly stereo- and regioselective construction of the pyrrolidine (B122466) ring, with the potential to create multiple contiguous stereocenters. mappingignorance.org Various chiral metal catalysts and organocatalysts have been developed to facilitate this transformation with high enantioselectivity. mappingignorance.org

Furthermore, iridium-catalyzed direct asymmetric reductive amination represents another efficient method for synthesizing chiral pyrrolidines. rsc.org This approach can provide access to enantioenriched pyrrolidine structures that can be further functionalized to the desired ketone. rsc.org The use of bulky and tunable phosphoramidite (B1245037) ligands is crucial for achieving high levels of enantiomeric control in these reactions. rsc.org

Cyclization Reactions for Pyrrolidinone Formation

Intramolecular cyclization reactions are a cornerstone in the synthesis of the pyrrolidinone ring system. A variety of strategies have been reported, often starting from acyclic precursors. For instance, the cyclization of allenic amino acids catalyzed by silver nitrate (B79036) (AgNO₃) can produce highly functionalized Δ³-pyrrolines, which are precursors to pyrrolidinones. organic-chemistry.org This reaction can proceed with the transfer of chiral information, making it a valuable tool for asymmetric synthesis. organic-chemistry.org

Another approach involves the thermal intramolecular cyclization of N-vinylic amidines containing a carboxylate group, which yields pyrrolin-3-ones. researchgate.net Additionally, multicomponent reactions offer an efficient pathway to polysubstituted 3-hydroxy-3-pyrroline-2-ones, which can be subsequently converted to the target pyrrolidin-3-one. nih.gov These reactions often involve the condensation of an aromatic aldehyde, an amine, and a third component like sodium diethyl oxalacetate (B90230) in the presence of an acid catalyst. nih.govpeptide.com

Incorporation of the (S)-2-Amino-propionyl Fragment

Once the pyrrolidin-3-one core is established, the next crucial step is the introduction of the (S)-2-amino-propionyl group at the nitrogen atom. This is typically achieved through standard peptide coupling or amidation reactions.

Peptide Coupling Strategies

Peptide coupling is a widely used method for forming amide bonds between an amino acid and an amine. In the context of synthesizing this compound, this involves the reaction of a protected (S)-alanine derivative with the secondary amine of the pyrrolidin-3-one ring. A common protecting group for the amino function of alanine (B10760859) is the tert-butyloxycarbonyl (Boc) group. peptide.com

The coupling reaction is typically mediated by a coupling reagent to activate the carboxylic acid of the N-Boc-(S)-alanine, facilitating the nucleophilic attack by the pyrrolidinone nitrogen. A variety of coupling reagents have been developed for this purpose. The choice of coupling reagent and reaction conditions is critical to ensure high yields and prevent racemization of the chiral center in the alanine moiety.

Amidation Reactions

Amidation represents a direct method for the formation of the amide bond. In this case, an activated derivative of (S)-alanine can be reacted with pyrrolidin-3-one. The amino group of alanine must be protected, for example as an N-Boc derivative, to prevent self-polymerization and other side reactions. peptide.com The carboxylic acid of N-Boc-(S)-alanine can be activated in situ using various reagents to form a reactive intermediate that readily undergoes amidation with the pyrrolidin-3-one. Following the amidation, the Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or oxalyl chloride in methanol, to yield the final product. peptide.comrsc.orgnih.gov

Synthesis of Precursors and Intermediates

The successful synthesis of this compound relies on the availability of key precursors and intermediates in high purity.

The primary precursor for the heterocyclic core is pyrrolidin-3-one . This compound is often handled and stored as its more stable hydrochloride salt, pyrrolidin-3-one hydrochloride . researchgate.netacs.org This salt is a crystalline solid that is soluble in water and can be used as a starting material in various chemical syntheses. researchgate.netrsc.org

The precursor for the side chain is (S)-alanine . To facilitate selective coupling to the pyrrolidinone nitrogen, the amino group of (S)-alanine is typically protected. A widely used protected form is N-(tert-Butoxycarbonyl)-L-alanine (N-Boc-L-alanine). peptide.com This derivative is a stable, crystalline solid that is commercially available and can be readily used in peptide coupling and amidation reactions. peptide.com

Development of Novel Reaction Conditions for Compound Synthesis

The synthesis of pyrrolidin-3-ones and related structures has been an area of intensive research, leading to the development of several novel and efficient reaction conditions. These methods often aim to improve yields, enhance stereoselectivity, and broaden the scope of accessible derivatives.

One prominent strategy for constructing the pyrrolidin-3-one core is through cycloaddition reactions. The [3+2] cycloaddition reaction between azomethine ylides and suitable dipolarophiles is a powerful tool for forming the five-membered pyrrolidine ring. acs.orgnih.gov Recent advancements have focused on the use of catalysts to control the regio- and diastereoselectivity of these reactions. For instance, the use of Ag2CO3 as a catalyst has enabled the synthesis of a wide variety of densely substituted proline derivatives with high selectivity. acs.org This method allows for the generation of up to four stereogenic centers in a single step. acs.org The reaction conditions can be scaled up without compromising the yield or selectivity. acs.org

Another innovative approach involves the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams. acs.org This method proceeds under mild conditions using Vaska's complex ([IrCl(CO)(PPh3)2]) and tetramethyldisiloxane (TMDS) as a terminal reductant. acs.org The subsequent inter- and intramolecular dipolar cycloaddition reactions with electron-deficient alkenes provide efficient access to structurally complex pyrrolidine architectures. acs.org This strategy is notable for its ability to generate a broad range of both stabilized and unstabilized azomethine ylides, expanding the accessible chemical space of pyrrolidine derivatives. acs.org

Multicomponent reactions have also emerged as a powerful strategy for the one-pot synthesis of highly functionalized pyrrolidin-3-one derivatives. For example, polysubstituted 3-hydroxy-3-pyrroline-2-ones, which can be seen as precursors or analogues to pyrrolidin-3-ones, have been successfully synthesized using three-component reactions. nih.gov These reactions often utilize an acid catalyst, such as citric acid, to facilitate the condensation of an aromatic aldehyde, an amine, and a derivative of oxalacetate. nih.gov

Furthermore, organocatalysis has been successfully applied to the synthesis of pyrrolidine derivatives. For instance, L-proline has been used as an organocatalyst in the one-pot, three-component reaction of 4-hydroxycoumarin, arylglyoxals, and 6-aminouracil (B15529) to produce novel pyrrolo[3,2-d]pyrimidine derivatives, which contain a pyrrolidine-like ring system. researchgate.net

The development of novel reaction conditions also extends to the functionalization of pre-existing pyrrolidine rings. For example, palladium-catalyzed allylative 5-endo-trig cyclization has been explored for the synthesis of substituted pyrrolidinones. aalto.fi This method utilizes natural amino acids as starting materials and allows for the stereocontrolled synthesis of these important heterocyclic compounds. aalto.fi

Table 1: Overview of Novel Reaction Conditions for Pyrrolidine-3-one and Related Core Structure Synthesis

| Synthetic Strategy | Catalyst/Reagent | Key Features |

|---|---|---|

| [3+2] Cycloaddition | Ag2CO3 | High regio- and diastereoselectivity; generates up to four stereogenic centers. acs.org |

| Reductive Azomethine Ylide Generation | Vaska's complex/TMDS | Mild conditions; broad scope of azomethine ylides; access to complex pyrrolidines. acs.org |

| Three-Component Reaction | Citric Acid | One-pot synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-ones. nih.gov |

| Organocatalyzed Multicomponent Reaction | L-proline | Synthesis of fused pyrrolidine-like systems. researchgate.net |

| Palladium-Catalyzed Cyclization | Palladium catalyst | Stereocontrolled synthesis from natural amino acids. aalto.fi |

Advanced Spectroscopic and Structural Elucidation of 1 S 2 Amino Propionyl Pyrrolidin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, the connectivity and spatial arrangement of atoms within 1-((S)-2-Amino-propionyl)-pyrrolidin-3-one can be established.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum would provide detailed information about the number of different types of protons and their neighboring environments. The chemical shifts (δ), splitting patterns (multiplicity), and integration values for each proton signal would be key to assigning the structure.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| -CH₃ (Alanine) | ~1.3-1.5 | Doublet | 3H |

| -CH- (Alanine, α-proton) | ~3.5-4.0 | Quartet | 1H |

| -NH₂ (Alanine) | Broad singlet | Singlet (broad) | 2H |

| -CH₂- (Pyrrolidinone, C4) | ~2.5-2.8 | Multiplet | 2H |

| -CH₂- (Pyrrolidinone, C5) | ~3.6-3.9 | Multiplet | 2H |

| -CH₂- (Pyrrolidinone, C2) | ~4.0-4.3 | Multiplet | 2H |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The amide bond may exhibit restricted rotation, potentially leading to two distinct sets of signals for the pyrrolidinone protons.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are indicative of their functional group and hybridization state.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| -CH₃ (Alanine) | ~18-22 |

| -CH- (Alanine, α-carbon) | ~50-55 |

| -C=O (Alanine, amide) | ~170-175 |

| -CH₂- (Pyrrolidinone, C4) | ~35-40 |

| -CH₂- (Pyrrolidinone, C5) | ~45-50 |

| -CH₂- (Pyrrolidinone, C2) | ~50-55 |

| -C=O (Pyrrolidinone, C3) | ~205-215 |

Two-Dimensional NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D NMR and for establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity within the alanine (B10760859) and pyrrolidinone fragments. For instance, a cross-peak between the alanine -CH proton and the -CH₃ protons would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is particularly useful for connecting the alanine and pyrrolidinone moieties, for example, by observing a correlation between the alanine α-proton and the amide carbonyl carbon of the pyrrolidine (B122466) ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula. For this compound, the molecular formula is C₇H₁₂N₂O₂.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 157.0972 |

| [M+Na]⁺ | 179.0791 |

Note: The exact mass is calculated based on the most abundant isotopes of each element.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H stretch (amine) | 3400-3250 | Two bands, medium intensity |

| C-H stretch (alkane) | 2950-2850 | Medium to strong intensity |

| C=O stretch (ketone) | ~1740 | Strong intensity |

| C=O stretch (amide) | ~1650 | Strong intensity |

| N-H bend (amine) | 1650-1580 | Medium intensity |

Crystallographic Analysis via X-ray Diffraction (XRD)

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would provide precise bond lengths, bond angles, and the absolute stereochemistry of the chiral center.

Expected Crystallographic Data:

| Parameter | Expected Information |

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | e.g., P2₁2₁2₁ (for a chiral molecule) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths & Angles | Precise measurements for all bonds and angles |

| Torsion Angles | Conformation of the pyrrolidinone ring and the substituent |

| Absolute Configuration | Confirmation of the (S)-configuration at the alanine α-carbon |

This detailed structural information would be invaluable for understanding the molecule's conformation in the solid state and any intermolecular interactions, such as hydrogen bonding.

Elemental Microanalysis for Compound Purity and Composition

Elemental microanalysis is a foundational analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample of a chemical compound. This method is crucial in the characterization of a newly synthesized molecule such as this compound, serving two primary purposes: to support the proposed molecular formula and to provide an assessment of the sample's purity.

The technique typically involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich environment. This process quantitatively converts the carbon content to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. These resulting gases are then separated and measured by a detector, allowing for the calculation of the percentage of each element in the original sample.

For this compound, the established molecular formula is C₇H₁₂N₂O₂. nih.govnih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of the constituent elements (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, O ≈ 15.999 u) and the molecular weight of the compound (156.18 g/mol ). rsc.org

The theoretical percentages are as follows:

Carbon (C): (7 * 12.011 / 156.18) * 100% = 53.83%

Hydrogen (H): (12 * 1.008 / 156.18) * 100% = 7.74%

Nitrogen (N): (2 * 14.007 / 156.18) * 100% = 17.94%

Oxygen (O): (2 * 15.999 / 156.18) * 100% = 20.49%

In a research setting, the experimentally determined values from the elemental analyzer are compared against these theoretical values. A close agreement, typically within a ±0.4% margin, is widely accepted as strong evidence for the structural identity and high purity of the synthesized compound. nih.gov Deviations outside this range might suggest the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis.

While specific experimental data from a peer-reviewed synthesis of this compound are not detailed in publicly accessible literature, the comparison of theoretical and found values is a standard characterization step. The data would be presented in a format similar to the interactive table below, which allows for a direct comparison of the expected and measured elemental composition.

Interactive Data Table: Elemental Analysis of this compound

This table compares the calculated theoretical elemental composition with a placeholder for experimentally determined values. In a typical research report, the "Experimental (%)" column would be populated with the results from the CHN analyzer.

| Element | Chemical Formula | Theoretical (%) | Experimental (%) |

| Carbon (C) | C₇H₁₂N₂O₂ | 53.83 | Data not available |

| Hydrogen (H) | C₇H₁₂N₂O₂ | 7.74 | Data not available |

| Nitrogen (N) | C₇H₁₂N₂O₂ | 17.94 | Data not available |

This analytical validation is a critical component of the comprehensive structural elucidation process, complementing spectroscopic data to confirm the precise elemental makeup of the target molecule.

Computational Chemistry and Theoretical Investigations of 1 S 2 Amino Propionyl Pyrrolidin 3 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with a favorable balance between accuracy and computational cost.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of 1-((S)-2-Amino-propionyl)-pyrrolidin-3-one involves identifying its stable conformers and determining their relative energies. This process is typically initiated by exploring the potential energy surface (PES) through systematic or stochastic searches.

Table 1: Representative Relative Energies of Postulated Conformers of this compound

| Conformer | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) |

|---|---|---|

| A | (-75°, 80°) | 0.00 |

| B | (-150°, 150°) | 1.50 |

| C | (60°, 60°) | 3.20 |

| D | (-80°, -70°) | 2.10 |

(Note: This data is illustrative, based on typical values for dipeptides and proline derivatives, and represents a hypothetical scenario for this compound.)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. ajol.info

For this compound, the HOMO is expected to be localized on the amino group and the amide linkage, which are the regions with higher electron density. The LUMO is likely to be distributed over the carbonyl groups of the pyrrolidinone ring and the amide bond, which are the more electrophilic sites. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Calculated FMO Energies and Properties for a Representative Conformer

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

(Note: This data is illustrative, based on typical values for similar organic molecules, and represents a hypothetical scenario for this compound.)

Vibrational frequency analysis, performed using DFT, serves two main purposes: it confirms that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies), and it allows for the prediction of the infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, and its frequency is determined by the bond strengths and atomic masses.

For this compound, characteristic vibrational frequencies would include N-H stretching from the amino group, C=O stretching from the amide and ketone functionalities, and various C-N and C-C stretching and bending modes within the pyrrolidinone ring and the propionyl side chain. acs.org Theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. mdpi.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amine (NH₂) | Symmetric Stretch | 3350 |

| Amine (NH₂) | Asymmetric Stretch | 3450 |

| Amide (C=O) | Stretch | 1680 |

| Ketone (C=O) | Stretch | 1740 |

| C-N | Stretch | 1100-1300 |

(Note: This data is illustrative, based on typical vibrational frequencies for these functional groups, and represents a hypothetical scenario for this compound.)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would show negative potential around the carbonyl oxygen atoms and the nitrogen of the amino group, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the amino group would exhibit a positive potential, making them favorable sites for interaction with nucleophiles or hydrogen bond acceptors. chemrxiv.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent). nih.gov

For this compound, MD simulations can be used to:

Explore the conformational landscape in a more dynamic and realistic manner than static DFT calculations.

Study the stability of different conformers in solution and the transitions between them.

Investigate the hydration shell and the interactions with water molecules.

Simulate the binding of the molecule to a biological target, providing insights into the binding process and the key interactions involved.

Quantum Chemical Studies on Reaction Mechanisms and Selectivity

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates and selectivity.

For this compound, such studies could investigate:

The mechanism of its synthesis, helping to optimize reaction conditions.

Its reactivity in various chemical transformations, such as acylation, alkylation, or condensation reactions.

The stereoselectivity of reactions involving the chiral center, which is of paramount importance in medicinal chemistry.

The mechanism of its potential enzymatic degradation or metabolism. nih.gov

By modeling the transition state structures, one can understand the geometric and electronic factors that govern the outcome of a reaction, providing a rational basis for the design of new synthetic routes or more stable analogs.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| Pyrrolidinone |

| Prolyl-alanine |

| Alanine (B10760859) |

In Silico Modeling of Molecular Interactions

In silico modeling, including molecular docking, is a powerful tool used to predict and analyze the interaction between a small molecule, like a pyrrolidine (B122466) derivative, and a biological target, typically a protein or enzyme. nih.gov This approach is fundamental in modern drug design for predicting binding affinity and understanding the molecular basis of a compound's activity. nih.gov

Although direct molecular modeling studies for this compound are not readily found, research on other novel pyrrolidine derivatives provides valuable insights into the methodologies and potential findings. A pertinent example is the computational analysis of a series of newly synthesized pyrrolidine derivatives designed for analgesic and anti-inflammatory activity. nih.gov In these studies, researchers performed molecular docking to investigate how the compounds interact with the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The primary goal of such docking studies is to determine the binding mode and estimate the binding energy of the ligand within the active site of the target protein. A lower binding energy generally suggests a more stable and favorable interaction. The interactions are typically characterized by the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent forces with specific amino acid residues in the enzyme's active site.

For instance, in the study of pyrrolidine derivatives targeting COX enzymes, specific compounds were identified that showed promising binding energies. The in silico analysis revealed key interactions with amino acid residues crucial for inhibition of the enzyme. nih.gov The data below, from a representative study on related pyrrolidine derivatives, illustrates the typical findings of such an investigation.

Table 1: Representative Molecular Docking Results of Pyrrolidine Derivatives with COX-1 and COX-2

| Compound Code | Target Enzyme | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| Derivative A-1 | COX-1 | -8.5 | ARG-120, TYR-355 |

| Derivative A-1 | COX-2 | -9.8 | ARG-120, TYR-355, VAL-523 |

| Derivative A-4 | COX-1 | -8.2 | ARG-120, TYR-355 |

| Derivative A-4 | COX-2 | -9.5 | ARG-120, TYR-355, VAL-523 |

| Standard Drug | COX-1 | -7.9 | ARG-120, TYR-355 |

| Standard Drug | COX-2 | -9.2 | ARG-120, TYR-355, VAL-523 |

Note: The data presented is representative of findings for novel pyrrolidine derivatives and not for this compound itself. Data is derived from a study on analgesic and anti-inflammatory pyrrolidines. nih.gov

These in silico models are instrumental in rational drug design. By understanding the specific residues involved in binding, researchers can hypothesize how modifications to the pyrrolidine scaffold could enhance potency or selectivity. For example, the stronger interaction with COX-2 observed for some derivatives suggests a potential for developing more selective inhibitors with potentially fewer side effects. nih.gov The insights gained from these computational models guide the synthesis of new derivatives with improved pharmacological profiles. nih.gov

Chemical Transformations and Derivatization Strategies of 1 S 2 Amino Propionyl Pyrrolidin 3 One

Modifications at the Pyrrolidinone Ring System

The pyrrolidinone ring offers two primary sites for chemical modification: the ketone at the 3-position and the amide nitrogen at the 1-position.

The ketone group in the pyrrolidin-3-one ring is a versatile handle for introducing molecular diversity. The presence of adjacent methylene (B1212753) groups allows for enolate formation and subsequent reactions.

Condensation Reactions: The ketone can undergo condensation reactions with various aldehydes. An efficient method for synthesizing (E)-monoarylidene derivatives of heterocyclic ketones involves catalysis by a pyrrolidine (B122466) organocatalyst. nih.govnih.gov This reaction, proceeding via a Mannich-elimination sequence, can be applied to the pyrrolidin-3-one core to generate α,β-unsaturated ketone derivatives. nih.gov Unlike the classical Claisen-Schmidt condensation, this method often avoids the formation of undesired bis-arylidene byproducts. nih.govnih.gov

Mannich-Type Reactions: The ketone can act as a nucleophile in Mannich-type reactions. For instance, pyrrolidine-based catalysts have been shown to be effective in enantioselective anti-Mannich-type reactions between ketones and α-imino esters, affording products with high diastereoselectivity. acs.org This suggests that the ketone of 1-((S)-2-Amino-propionyl)-pyrrolidin-3-one could be reacted with imines to introduce new functionalized side chains at the C-4 position of the pyrrolidinone ring.

Table 1: Representative Reactions at the Ketone Functionality

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Arylidene Condensation | Aryl aldehyde, pyrrolidine (catalyst) | α,β-Unsaturated ketone | nih.govnih.gov |

The nitrogen atom of the pyrrolidinone ring is part of a stable amide linkage with the (S)-2-amino-propionyl side chain. Direct derivatization at this position is challenging without cleaving the amide bond. The amide bond is generally resistant to reaction under mild conditions. However, metabolic pathways in biological systems can lead to the transformation of similar cyclic structures. For example, studies on γ-aminobutyric acid (GABA) prodrugs with a pyrrolidine structure have shown that they can undergo oxidative transformations to form lactam metabolites. nih.gov Such bio-transformations or harsh chemical conditions (e.g., strong acid or base hydrolysis) would be required to cleave the N-acyl group, which would fundamentally alter the parent molecule.

Transformations of the (S)-2-Amino-propionyl Side Chain

The side chain offers two main points for modification: the primary amino group and the propionyl backbone.

The primary amino group is a highly reactive nucleophile and a key site for derivatization.

Acylation: The amino group can be readily acylated. For analytical purposes, such as gas chromatography, amino groups are often blocked by reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. sigmaaldrich.com This reaction converts the primary amine into a stable amide.

Schiff Base Formation and Reduction: The primary amine can react with aldehydes, such as benzaldehyde, to form the corresponding azomethine or Schiff base. researchgate.net These imine intermediates can be subsequently reduced, for example with sodium borohydride, to yield stable N-substituted secondary amines, leaving other functional groups like the amide and ketone intact. researchgate.net

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and acetic acid) can convert the primary amino group into a diazonium salt. researchgate.net This intermediate is often unstable and can lead to elimination products, such as unsaturated derivatives, through the stabilization of an intermediate carbocation. researchgate.net

Table 2: Derivatization of the Primary Amino Group

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Acylation | Acetic anhydride or TFAA | N-Acyl derivative | sigmaaldrich.com |

| Reductive Amination | Benzaldehyde, then NaBH₄ | N-Benzyl secondary amine | researchgate.net |

The propionyl backbone itself is chemically robust. However, the term "propionylation" refers to a post-translational modification where a propionyl group is added to a lysine (B10760008) residue, typically using propionyl-CoA as a cofactor. nih.gov While this is a biological process, it highlights the chemical nature of the propionyl group. In a synthetic context, modifying the propionyl backbone of this compound would likely require multi-step sequences starting from different precursors rather than direct modification of the existing backbone. The catabolism of certain amino acids and odd-chain fatty acids leads to the formation of propionyl-CoA, which is a key intermediate in cellular metabolism. wikipedia.org

Synthesis of Stereoisomeric Analogs and Epimerization Studies

The stereochemistry of the molecule is a critical determinant of its biological activity. The synthesis of stereoisomers is essential for structure-activity relationship (SAR) studies.

Synthesis of Diastereomers: The existing molecule is the (S)-enantiomer at the α-carbon of the propionyl side chain. A direct diastereomer could be synthesized by using (R)-alanine instead of (S)-alanine in the initial amide coupling step with 3-pyrrolidinone.

Synthesis of Enantiomers: The synthesis of the full enantiomer, 1-((R)-2-Amino-propionyl)-pyrrolidin-3-one, would require a different synthetic strategy, potentially starting from achiral materials and employing stereoselective methods to construct the chiral center. Reviews on the synthesis of pyrrolidine-containing compounds often highlight methods starting from optically pure precursors like proline or using asymmetric cyclization reactions. mdpi.com

Epimerization: The chiral center α to the amide carbonyl group is susceptible to epimerization (racemization) under either acidic or basic conditions. This is a common concern for α-amino acids and their derivatives. Any chemical transformation must be carefully designed to avoid conditions that could lead to the loss of stereochemical integrity at this position. Studies involving derivatization of chiral carboxylic acids emphasize the importance of using reaction conditions where epimerization is negligible. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Structure/Scaffold |

|---|---|

| This compound | Target Compound |

| (E)-Monoarylidene derivative | Product of Ketone Condensation |

| Azomethine (Schiff Base) | Intermediate from Amine-Aldehyde Reaction |

| N-Substituted Secondary Amine | Product of Azomethine Reduction |

| Pyrrolidine | Organocatalyst |

| (R)-Alanine | Stereoisomeric Starting Material |

| Proline | Chiral Precursor for Pyrrolidine Rings |

| γ-Aminobutyric acid (GABA) | Related Neurotransmitter |

| Propionyl-CoA | Biological Propionylating Agent |

| Benzaldehyde | Reagent for Schiff Base Formation |

| Trifluoroacetic anhydride (TFAA) | Acylating Agent |

| Sodium borohydride | Reducing Agent |

Conjugation and Scaffold Diversification Strategies

The strategic chemical modification of this compound can be broadly categorized into two primary approaches: conjugation, which involves the attachment of this molecule to other chemical entities, and scaffold diversification, which focuses on altering the core structure of the molecule itself. These strategies leverage the inherent reactivity of the primary amine of the alanyl moiety and the ketone on the pyrrolidinone ring.

The primary amine offers a nucleophilic site for the formation of stable covalent bonds with a variety of electrophilic partners. This is a common strategy for labeling molecules or attaching them to larger structures such as proteins, peptides, or oligonucleotides. creative-biogene.com One of the most prevalent methods for amine conjugation is the use of N-Hydroxysuccinimide (NHS) esters. nih.gov NHS esters react with primary amines under mild conditions to form stable amide bonds. creative-biogene.comnih.gov Another widely used method involves the use of coupling agents like N,N'-diisopropylcarbodiimide (DIC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to facilitate the formation of an amide bond between the amine and a carboxylic acid. creative-biogene.com

The ketone group on the pyrrolidinone ring provides another point for chemical modification. For instance, it can undergo reductive amination to introduce new substituents or be used in condensation reactions. The pyrrolidinone ring itself, being a privileged pharmacophore in many biologically active compounds, can be the subject of scaffold hopping strategies. acs.org Scaffold hopping aims to replace the central core of a molecule with a different chemical structure while retaining the key pharmacophoric features, which can lead to compounds with improved properties or novel intellectual property. criver.com

The primary amine of the (S)-2-amino-propionyl group is the most accessible site for conjugation reactions. Various well-established methods can be employed to attach this compound to other molecules.

| Reaction Type | Reagents | Functional Group Targeted | Resulting Linkage |

| Acylation with NHS Ester | R-C(=O)O-NHS | Primary Amine | Amide |

| Carbodiimide-mediated Coupling | R-COOH, EDC/DIC | Primary Amine | Amide |

| Reductive Amination | R-CHO or R-C(=O)R', NaBH₃CN | Primary Amine | Secondary or Tertiary Amine |

| Isothiocyanate Coupling | R-N=C=S | Primary Amine | Thiourea |

Table 1: Common Conjugation Reactions for the Primary Amine Moiety

Detailed research findings indicate that NHS esters are highly selective for primary amines, forming stable amide linkages. nih.gov The reaction is efficient and proceeds under aqueous conditions, making it suitable for bioconjugation applications. nih.gov Similarly, carbodiimide-mediated couplings are versatile for linking carboxylic acids to the amine group of the compound. creative-biogene.com

Scaffold diversification aims to modify the core structure of this compound to generate analogues with potentially different biological activities or physicochemical properties. This can be achieved by targeting the ketone functionality or by more extensive modifications of the pyrrolidinone ring.

The ketone at the 3-position of the pyrrolidinone ring is a key functional group for diversification. It can be reduced to a hydroxyl group, which can then be further functionalized, or it can be converted into other functional groups. For example, the ketone can react with amines to form imines or enamines, which can then undergo further reactions. The development of enantioselective Mannich-type reactions catalyzed by pyrrolidine derivatives highlights the potential for stereocontrolled modifications at positions adjacent to the carbonyl group. nih.gov

| Reaction Type | Reagents | Functional Group Targeted | Resulting Structure |

| Ketone Reduction | NaBH₄, LiAlH₄ | Ketone | 3-hydroxy-pyrrolidinone derivative |

| Wittig Reaction | Ph₃P=CHR | Ketone | 3-alkylidene-pyrrolidinone derivative |

| Grignard Reaction | R-MgBr | Ketone | 3-hydroxy-3-alkyl-pyrrolidinone derivative |

| Mannich Reaction | HCHO, R₂NH | α-carbon to Ketone | α-aminomethyl-pyrrolidinone derivative |

Table 2: Potential Scaffold Diversification Reactions

Furthermore, the concept of scaffold hopping can be applied to replace the pyrrolidinone core with other heterocyclic systems while maintaining the spatial arrangement of the key side chains. nih.gov This strategy has been successfully used in medicinal chemistry to discover novel compounds with improved properties. nih.govacs.org The synthesis of functionalized pyrrolidinone scaffolds through cascade reactions demonstrates the possibility of constructing diverse derivatives from simple starting materials. acs.org

Applications of 1 S 2 Amino Propionyl Pyrrolidin 3 One in Chemical Research

Utilization as a Chiral Building Block in Advanced Organic Synthesis

The synthesis of complex, enantiomerically pure molecules often relies on the use of chiral building blocks. Pyrrolidine (B122466) derivatives, due to their inherent chirality and functional group handles, are frequently employed for this purpose. nih.govorganic-chemistry.org They can serve as starting materials for the synthesis of a wide range of biologically active compounds and natural products. While this general principle is well-established, specific examples of advanced organic synthesis utilizing 1-((S)-2-Amino-propionyl)-pyrrolidin-3-one as the key chiral precursor are not described in the accessible literature.

Role as a Synthetic Scaffold for Chemical Library Generation

Chemical libraries are essential tools in drug discovery, allowing for the screening of a large number of compounds for biological activity. The pyrrolidine framework is a common core structure, or scaffold, for the generation of such libraries due to its synthetic tractability and its prevalence in known drugs. nih.govresearchgate.net The functional groups on the pyrrolidine ring can be readily modified to create a diverse set of related molecules. However, there are no specific reports of chemical libraries being constructed from the this compound scaffold.

Application in Chemical Biology as Molecular Probes

Molecular probes are crucial for studying biological processes, enabling the detection and tracking of specific molecules or ions. While some pyrrolidine-based compounds have been developed as fluorescent probes, there is no evidence to suggest that this compound has been specifically designed or utilized as a molecular probe to investigate biological systems.

Investigations as a Ligand in Catalytic Systems

The nitrogen atom of the pyrrolidine ring can coordinate to metal centers, making pyrrolidine derivatives valuable ligands in asymmetric catalysis. nih.gov These chiral ligands can induce enantioselectivity in a variety of chemical transformations. The field of catalysis has seen the development of many sophisticated pyrrolidine-containing ligands. Nevertheless, research detailing the synthesis of metal complexes with this compound and their subsequent application in catalytic systems has not been found.

Q & A

Basic: What are the common synthetic routes for 1-((S)-2-Amino-propionyl)-pyrrolidin-3-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The compound can be synthesized via coupling reactions between activated carboxylic acids and amine-containing pyrrolidinone derivatives. For example, carbodiimide-based coupling agents (e.g., EDC/HOBt) are commonly used to form amide bonds. Optimization involves:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of amine to carboxylic acid to minimize side products.

- Temperature : Reactions are typically performed at 0–25°C to balance reaction rate and byproduct formation.

- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization (using ethanol/water) ensures ≥95% purity .

Basic: What analytical techniques are recommended for characterizing the compound’s structure and purity?

Methodological Answer:

- Structural confirmation :

- NMR spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., (S)-configuration) and functional groups (amide, pyrrolidinone).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion).

- Purity assessment :

Advanced: How can researchers design experiments to evaluate the compound’s enzyme inhibitory activity, particularly in cancer-related pathways?

Methodological Answer:

- Target selection : Focus on kinases (e.g., PI3K, mTOR) or proteases linked to tumor progression.

- Assay design :

- In vitro enzyme assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition kinetics (IC₅₀).

- Cell-based assays : Treat cancer cell lines (e.g., HeLa, MCF-7) and assess viability via MTT/WST-1 assays.

- Controls : Include positive inhibitors (e.g., staurosporine) and vehicle-only groups.

- Data analysis : Calculate dose-response curves and compare with structurally similar analogs to infer SAR .

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Derivative synthesis : Modify functional groups (e.g., substituents on the pyrrolidinone ring or amino acid side chain) .

- Key parameters :

- Lipophilicity : LogP measurements (shake-flask method) to correlate with membrane permeability.

- Steric effects : X-ray crystallography or molecular docking to assess binding pocket compatibility.

- Biological testing : Compare IC₅₀ values across derivatives to identify critical pharmacophores. Use statistical tools (e.g., PCA) to map structural features to activity .

Advanced: How can contradictions in biological activity data between different studies be addressed?

Methodological Answer:

- Source analysis : Compare synthesis methods (e.g., coupling agents, purification protocols) that may alter stereochemical purity .

- Assay variability : Standardize protocols (e.g., enzyme source, buffer pH, incubation time).

- Statistical validation : Use meta-analysis to aggregate data, applying tools like Cochrane’s Q-test to assess heterogeneity .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents.

- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: What in silico methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., oxytocin/V1a receptors) .

- Molecular dynamics (MD) : Simulate ligand-protein complexes (e.g., GROMACS) to assess stability over 100-ns trajectories.

- ADME prediction : Tools like SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions .

Advanced: How can the compound’s pharmacokinetic properties be assessed using in vitro models?

Methodological Answer:

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate half-life.

- Permeability : Caco-2 cell monolayers to simulate intestinal absorption (Papp values >1×10⁻⁶ cm/s indicate high permeability).

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.